5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione
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Overview
Description
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that contains a thiadiazole ring fused to a cyclohexane-1,3-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexane-1,3-dione with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the cyclohexane-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated derivatives, substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2,3-Thiadiazol-4-yl)furan-2-carboxylic acid
- 2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene
- 2-(1,2,3-Thiadiazol-4-yl)-4-chloro-5-methylthiophene
Uniqueness
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a thiadiazole ring with a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-(thiadiazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H8N2O2S/c11-6-1-5(2-7(12)3-6)8-4-13-10-9-8/h4-5H,1-3H2 |
InChI Key |
AEGPVIKKXMZQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CSN=N2 |
Origin of Product |
United States |
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